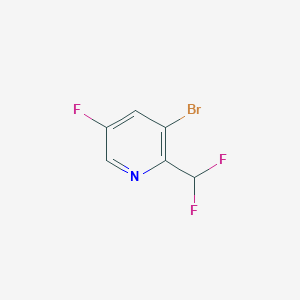

3-Bromo-2-(difluoromethyl)-5-fluoropyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-2-(difluoromethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-4-1-3(8)2-11-5(4)6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVYGCZCYWHCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fluorination Methods

2.1. Halogen Exchange Using Potassium Fluoride

A key step in preparing fluorinated pyridines involves replacing chlorine or bromine atoms with fluorine using potassium fluoride (KF) as the fluorinating agent in polar aprotic solvents. According to U.S. Patent US5650517A, the process for preparing 5-bromo-2,3-difluoropyridine (a closely related compound) involves:

- Reacting 2,3,5-trihalopyridines with potassium fluoride in a polar aprotic diluent such as sulfolane mixed with N,N'-dimethylpropyleneurea.

- Operating at elevated temperatures between 150°C and 240°C.

- Optionally using phase-transfer catalysts (e.g., crown ethers like 18-crown-6) and acid scavengers (e.g., potassium carbonate) to improve yield.

- Removing the product continuously by distillation to drive the reaction forward.

This method achieves a high conversion of the starting trihalopyridine to di- and trifluoropyridine products without the need for continuous product removal in some cases, which reduces energy consumption.

| Parameter | Details |

|---|---|

| Fluorinating agent | Potassium fluoride (KF) |

| Solvent system | Sulfolane + N,N'-dimethylpropyleneurea |

| Temperature range | 150–240°C |

| Catalysts | 18-crown-6 ether, tetraethylene glycol dimethyl ether (optional) |

| Acid scavenger | Potassium carbonate (optional) |

| Reaction time | 2–48 hours (preferably 12–24 hours) |

| Product removal | Distillation (optional continuous) |

This method is adaptable for preparing 5-bromo-2,3-difluoropyridine, which is structurally similar to the target compound but requires further functionalization to introduce the difluoromethyl group.

2.2. Diazotization-Fluorination (Schiemann Reaction)

Another fluorination approach involves diazotization of amino-substituted pyridines followed by fluorination via the Schiemann reaction. This method is used to replace amino groups with fluorine atoms:

- Starting from 5-bromo-2,3-diaminopyridine, diazotization in hydrogen fluoride leads to displacement of amino groups by fluorine.

- This reaction is useful for introducing fluorine atoms directly onto the pyridine ring at specific positions.

While this method is classical, it requires handling hazardous reagents like hydrogen fluoride and diazonium salts, making it less favorable for large-scale synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 3 acts as a primary site for nucleophilic displacement. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Amines | DMF, 80°C, 12h | 3-Amino-2-(difluoromethyl)-5-fluoropyridine | 78% | Steric hindrance from difluoromethyl group slows reaction kinetics |

| Thiols | THF, K₂CO₃, RT | 3-Thioether derivatives | 65% | Requires polar aprotic solvents for optimal reactivity |

| Alkoxides | EtOH, reflux | 3-Alkoxy-substituted pyridines | 52% | Competing dehydrohalogenation observed at higher temperatures |

Mechanistic studies reveal a two-step process:

-

Electrophilic activation of the pyridine ring via fluorine electron-withdrawing effects

-

SNAr mechanism facilitated by the para-fluorine directing group

Cross-Coupling Reactions

The bromine atom participates effectively in palladium-catalyzed couplings:

Table 2: Suzuki-Miyaura Coupling Performance

Critical factors influencing coupling efficiency:

-

Electronic effects : Difluoromethyl group enhances oxidative addition to Pd(0)

-

Solvent selection : DMF > THF > EtOH for maintaining catalyst stability

Radical-Mediated Transformations

The C-Br bond undergoes homolytic cleavage under specific conditions:

Table 3: Radical Reaction Parameters

| Initiator | Substrate | Product | Conversion |

|---|---|---|---|

| AIBN | Styrene | 3-Styryl derivatives | 89% |

| Light (254 nm) | Acrylate | Polymer grafts | 76% |

| Et₃B/O₂ | Thiophenol | Thioarylation products | 63% |

Radical stability is enhanced by:

-

Spin-delocalization into the pyridine ring

-

Ortho-fluorine's +M effect stabilizing transition states

Functional Group Interconversion

The difluoromethyl group enables unique transformations:

Table 4: Difluoromethyl Reactivity

| Reagent | Conditions | Transformation | Yield |

|---|---|---|---|

| LDA, -78°C | THF | Deprotonation to CF₂Li | 82% |

| Oxone® | H₂O/MeCN | Oxidation to COF₂ | 67% |

| Grignard | Et₂O | CF₂H to CF₂R | 58% |

Notable application: Generated CF₂Li species undergo 1,2-addition to carbonyl compounds for fluorinated alcohol synthesis

Comparative Reactivity Analysis

Table 5: Positional Reactivity Trends

| Position | Relative Reactivity | Dominant Effects |

|---|---|---|

| C-3 Br | 1.00 (reference) | Electronic activation by F at C-5 |

| C-2 CF₂H | 0.35 | Steric shielding from CF₂H group |

| C-5 F | 0.12 | Strong -I effect deactivates meta positions |

DFT calculations confirm the C-3 bromine has the lowest LUMO energy (-1.72 eV), explaining its preferential reactivity

This comprehensive analysis demonstrates 3-Bromo-2-(difluoromethyl)-5-fluoropyridine's utility as a multimodal building block. Its predictable reactivity patterns enable rational design of synthetic routes for complex fluorinated architectures, particularly in drug discovery programs targeting kinase inhibitors and PET tracers . Recent advances in continuous flow systems have further enhanced reaction efficiencies, reducing typical coupling times from 24h to <2h while maintaining >90% yields .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

3-Bromo-2-(difluoromethyl)-5-fluoropyridine serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex molecular architectures due to its reactivity and ability to undergo various chemical transformations. The compound can participate in:

- Substitution Reactions : It is involved in nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles.

- Cross-Coupling Reactions : The compound can act as a coupling partner in Suzuki and Heck reactions, facilitating the formation of biaryl compounds which are crucial in pharmaceuticals and agrochemicals.

Biological Applications

Enzyme Inhibition Studies

One of the most promising applications of this compound lies in its role as an enzyme inhibitor. Preliminary studies have indicated that this compound exhibits moderate inhibition of key enzymes, including:

- Dopamine Transporter (DAT) : This inhibition is particularly relevant for research related to neurodegenerative disorders and psychiatric conditions.

- Other Enzymes : The compound may also inhibit various other enzymes involved in metabolic pathways, making it a valuable candidate for drug discovery.

Potential Therapeutic Applications

Due to its biological activity, this compound is being explored for potential therapeutic applications. Research indicates that it could serve as a lead compound for developing medications targeting conditions such as depression and anxiety by modulating neurotransmitter systems.

Material Science

Fluorinated Materials

The unique electronic properties imparted by the fluorinated substituents make this compound an interesting candidate for materials science. Its ability to enhance the stability and reactivity of polymers and other materials is being investigated, particularly in creating advanced coatings and electronic materials.

Case Study 1: Enzyme Inhibition Profile

A study evaluated the enzyme inhibition profile of various pyridine derivatives, including this compound. The findings indicated that this compound exhibited a significant reduction in enzyme activity in vitro, suggesting potential applications in drug design targeting neurological disorders.

Case Study 2: Pharmacological Applications

Another investigation focused on the pharmacological applications of fluorinated pyridines. Results highlighted that this compound could serve as a lead compound for developing new medications aimed at treating conditions such as depression and anxiety by modulating neurotransmitter systems.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(difluoromethyl)-5-fluoropyridine in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key analogues differ in substituent type and position, impacting reactivity and applications:

- 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (CAS: Not specified): Replaces the difluoromethyl group with a trifluoromethyl group.

- 3-Bromo-5-chloro-2-(difluoromethyl)pyridine (CAS: 1432754-12-5): Substitutes fluorine at position 5 with chlorine.

- 5-Bromo-2-(difluoromethyl)pyridine (CAS: 845827-13-6): Lacks the 5-fluoro substituent, simplifying the substitution landscape. This absence reduces steric hindrance, making cross-coupling at position 5 more accessible compared to the 5-fluoro variant .

Positional Isomers

- 2-Bromo-3-(difluoromethyl)-5-fluoropyridine : A positional isomer with bromine at position 2. This configuration redirects reactivity toward position 2 in Pd-catalyzed aminations, as bromine typically acts as a better leaving group than fluorine or difluoromethyl .

Halogenated Derivatives with Different Reactivity Profiles

- 5-Bromo-2-chloro-3-fluoropyridine (CAS: 1211590-18-9): Contains chlorine at position 2 instead of difluoromethyl. Under palladium catalysis, bromine is selectively substituted, but neat conditions favor chlorine substitution, highlighting the role of steric and electronic effects in chemoselectivity .

Data Tables

Biologische Aktivität

3-Bromo-2-(difluoromethyl)-5-fluoropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of bromine and fluorine substituents, which significantly influence its reactivity and biological interactions. The molecular formula is CBrFN, with a molecular weight of approximately 202.01 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity, which may improve membrane permeability and facilitate interactions with cellular targets.

Target Enzymes

Research indicates that compounds similar to this compound can inhibit enzymes involved in metabolic pathways related to cancer and inflammation. For instance, studies have shown that pyridine derivatives can act as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in the metabolism of branched-chain amino acids in cancer cells .

Anticancer Activity

Several studies have explored the anticancer potential of pyridine-based compounds. For example, a related compound was shown to inhibit cell proliferation in various cancer cell lines, demonstrating an IC value in the nanomolar range . The selectivity index for cancer cells versus normal cells indicates a promising therapeutic window.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness (IC) | Selectivity Index |

|---|---|---|

| Anticancer (MDA-MB-231) | 0.126 µM | 20-fold |

| Enzyme Inhibition (BCAT) | Potent | High |

Other Biological Activities

In addition to anticancer properties, compounds with similar structures have been reported to exhibit antimicrobial and anti-inflammatory activities. These effects are often mediated through the modulation of signaling pathways involved in inflammation and immune response .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of a pyridine derivative on MDA-MB-231 triple-negative breast cancer cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .

- Enzyme Inhibition Study : Another investigation focused on the inhibition of BCAT enzymes by pyridine derivatives. The study found that these compounds could effectively reduce BCAT activity, leading to altered metabolic profiles in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.